molecular formula C8H7Cl2F2NO B1447322 4,5-Dichloro-2-(difluoromethoxy)benzylamine CAS No. 1803714-16-0

4,5-Dichloro-2-(difluoromethoxy)benzylamine

Cat. No.: B1447322
CAS No.: 1803714-16-0
M. Wt: 242.05 g/mol
InChI Key: RFPMLYGHBRPVLR-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(difluoromethoxy)benzylamine is an organic compound with the molecular formula C8H7Cl2F2NO. This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a difluoromethoxy group attached to a benzylamine structure. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(difluoromethoxy)benzylamine typically involves the reaction of 4,5-dichloro-2-fluorobenzylamine with difluoromethylating agents. One common method includes the use of difluoromethyl ethers in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the difluoromethyl ether.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(difluoromethoxy)benzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

4,5-Dichloro-2-(difluoromethoxy)benzylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(difluoromethoxy)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dichloro-2-fluorobenzylamine
  • 4,5-Dichloro-2-methoxybenzylamine
  • 4,5-Dichloro-2-(trifluoromethoxy)benzylamine

Uniqueness

4,5-Dichloro-2-(difluoromethoxy)benzylamine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. The difluoromethoxy group also enhances its lipophilicity, making it a valuable compound in various chemical and pharmaceutical applications.

Properties

IUPAC Name

[4,5-dichloro-2-(difluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2F2NO/c9-5-1-4(3-13)7(2-6(5)10)14-8(11)12/h1-2,8H,3,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPMLYGHBRPVLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)OC(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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